![molecular formula C21H27N3O5 B138637 t-Butyloxycarbonyl-cyanoalanylproline benzyl ester CAS No. 132247-17-7](/img/structure/B138637.png)
t-Butyloxycarbonyl-cyanoalanylproline benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyloxycarbonyl-cyanoalanylproline benzyl ester, also known as Boc-CAP-OEt, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of proline derivatives and is widely used in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of t-Butyloxycarbonyl-cyanoalanylproline benzyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. The cyano group of t-Butyloxycarbonyl-cyanoalanylproline benzyl ester acts as a nucleophile and attacks the carbonyl group of the enzyme, leading to the formation of a covalent bond. This covalent bond prevents the enzyme from functioning and leads to its inhibition.
Biochemical and Physiological Effects:
t-Butyloxycarbonyl-cyanoalanylproline benzyl ester has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory activity through the inhibition of DPP-IV and POP. It has also been shown to exhibit anti-tumor activity through the inhibition of matrix metalloproteinases (MMPs). Furthermore, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester has been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
T-Butyloxycarbonyl-cyanoalanylproline benzyl ester has several advantages for lab experiments. It is a stable compound that can be stored for an extended period, and its purity can be determined through various analytical techniques. Furthermore, it is a versatile building block that can be used for the synthesis of various proline-containing peptides and peptidomimetics. However, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester has some limitations for lab experiments. Its synthesis process is time-consuming and requires several steps, which can lead to a low yield of the final product. Furthermore, the inhibition of enzymes by t-Butyloxycarbonyl-cyanoalanylproline benzyl ester can be irreversible, which can limit its use in some experiments.
Zukünftige Richtungen
T-Butyloxycarbonyl-cyanoalanylproline benzyl ester has several potential future directions. It can be used for the synthesis of various proline-containing peptides and peptidomimetics that exhibit potent inhibitory activity against various enzymes. Furthermore, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester can be modified to improve its potency and selectivity towards specific enzymes. Additionally, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester can be used as a lead compound for the development of novel drugs for the treatment of various diseases such as diabetes, inflammation, and cancer.
Conclusion:
In conclusion, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. Its synthesis process involves the protection of the amine group of proline, followed by the addition of the cyano group and the benzyl ester. t-Butyloxycarbonyl-cyanoalanylproline benzyl ester has been extensively used in scientific research as a building block for the synthesis of various proline-containing peptides and peptidomimetics. It has been shown to exhibit potent inhibitory activity against various enzymes such as DPP-IV and POP. Furthermore, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester has several potential future directions, including the development of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of t-Butyloxycarbonyl-cyanoalanylproline benzyl ester involves a multi-step process that includes the protection of the amine group of proline, followed by the addition of the cyano group and the benzyl ester. The final product is obtained through the deprotection of the Boc group. The overall yield of the synthesis process is around 50%, and the purity of the product can be determined through various analytical techniques such as HPLC and NMR.
Wissenschaftliche Forschungsanwendungen
T-Butyloxycarbonyl-cyanoalanylproline benzyl ester has been extensively used in scientific research as a building block for the synthesis of various proline-containing peptides and peptidomimetics. It has been shown to exhibit potent inhibitory activity against various enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP). These enzymes play a crucial role in the regulation of various physiological processes, and their inhibition has been linked to the treatment of various diseases such as diabetes, inflammation, and cancer.
Eigenschaften
CAS-Nummer |
132247-17-7 |
---|---|
Molekularformel |
C21H27N3O5 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-O-benzyl 3-O-tert-butyl (2R)-1-[(2S)-2-aminopropanoyl]-2-cyanopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C21H27N3O5/c1-14(23)17(25)24-11-10-16(18(26)29-20(2,3)4)21(24,13-22)19(27)28-12-15-8-6-5-7-9-15/h5-9,14,16H,10-12,23H2,1-4H3/t14-,16?,21-/m0/s1 |
InChI-Schlüssel |
SHFUZTLXAWLVAB-APEPYPMRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC([C@@]1(C#N)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)N |
SMILES |
CC(C(=O)N1CCC(C1(C#N)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)N |
Kanonische SMILES |
CC(C(=O)N1CCC(C1(C#N)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)N |
Synonyme |
Boc-beta-cyano-L-Ala-L-Pro-OBzl Boc-CAPOBzl t-butyloxycarbonyl-cyanoalanylproline benzyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.